Methyl 7-fluoroquinoline-8-carboxylate
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Overview
Description
Methyl 7-fluoroquinoline-8-carboxylate is a fluorinated quinoline derivative with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicine and industry.
Preparation Methods
The synthesis of methyl 7-fluoroquinoline-8-carboxylate typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination . One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Methyl 7-fluoroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-fluoroquinoline-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-fluoroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Fluorinated quinolines are known to inhibit bacterial DNA-gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making these compounds effective antibacterial agents .
Comparison with Similar Compounds
Methyl 7-fluoroquinoline-8-carboxylate can be compared with other fluorinated quinoline derivatives, such as:
- 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
These compounds share similar structural features but differ in their specific biological activities and applications . This compound is unique due to its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
methyl 7-fluoroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h2-6H,1H3 |
InChI Key |
BZHWTNUDKQFEGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1N=CC=C2)F |
Origin of Product |
United States |
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